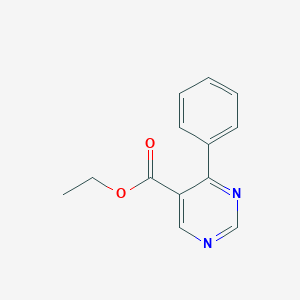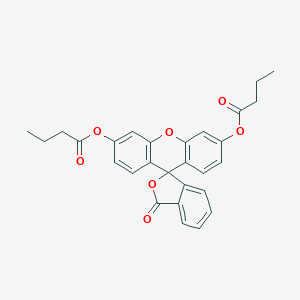![molecular formula C10H12N2O2 B009340 2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol CAS No. 102000-86-2](/img/structure/B9340.png)
2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol, commonly known as benzimidazole alcohol, is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism Of Action
Benzimidazole alcohol binds to the colchicine site of tubulin, preventing microtubule assembly and leading to cell cycle arrest and apoptosis. This mechanism of action has been shown to be effective against a variety of cancer cell lines.
Biochemical and Physiological Effects:
Benzimidazole alcohol has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It has also been shown to have antifungal and antiparasitic effects by disrupting the microtubule structures of these organisms. Additionally, this compound has been shown to be a potent fluorescent probe for the detection of reactive oxygen species in biological systems.
Advantages And Limitations For Lab Experiments
One advantage of benzimidazole alcohol is its ability to selectively target cancer cells while sparing normal cells. However, its effectiveness may be limited by the development of drug resistance in cancer cells. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Future Directions
Future research directions for benzimidazole alcohol include the development of analogs with improved efficacy and reduced toxicity. Additionally, this compound may have potential applications in the treatment of fungal and parasitic infections. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
In conclusion, benzimidazole alcohol is a promising chemical compound that has shown potential in scientific research applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research for the scientific community.
Synthesis Methods
Benzimidazole alcohol is synthesized through a series of chemical reactions starting with the reaction of o-phenylenediamine with formaldehyde to form 2-(hydroxymethyl)benzimidazole. This intermediate is then reacted with ethylene oxide to produce the final product, 2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol.
Scientific Research Applications
Benzimidazole alcohol has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. It has also been shown to have antifungal and antiparasitic properties. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
properties
CAS RN |
102000-86-2 |
|---|---|
Product Name |
2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol |
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C10H12N2O2/c13-6-5-12-9-4-2-1-3-8(9)11-10(12)7-14/h1-4,13-14H,5-7H2 |
InChI Key |
SLSAALBQLFHTMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)CO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)CO |
synonyms |
1-Benzimidazoleethanol,2-(hydroxymethyl)-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



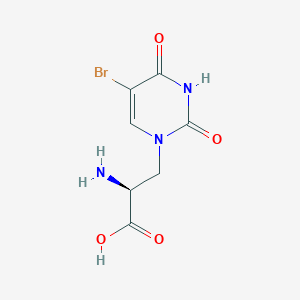
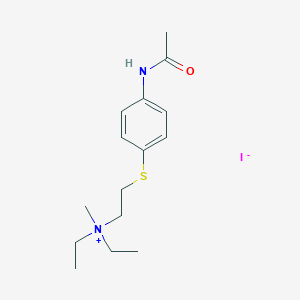
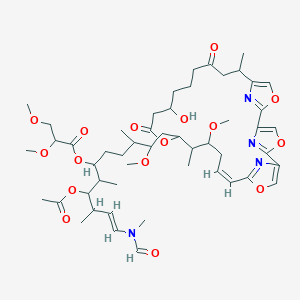
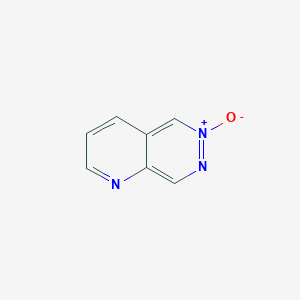
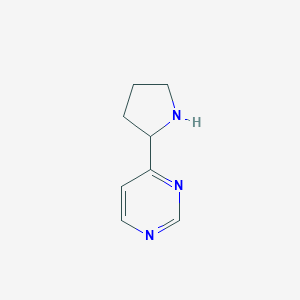
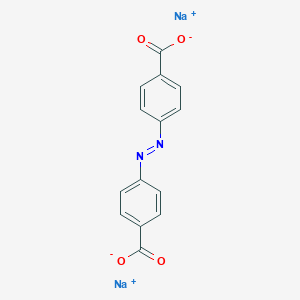
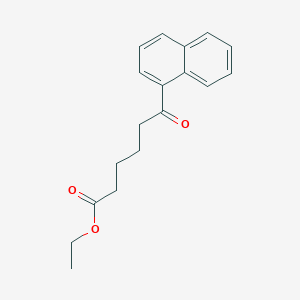
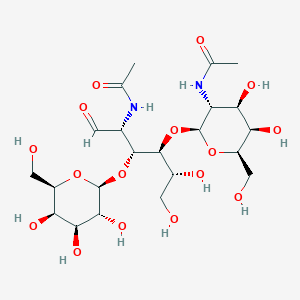
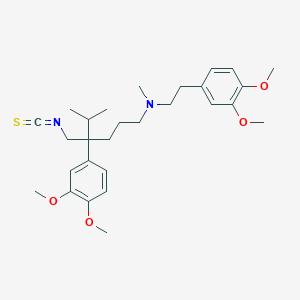
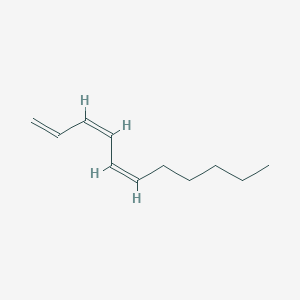
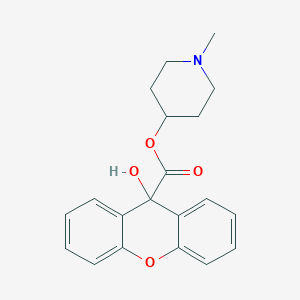
![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)
